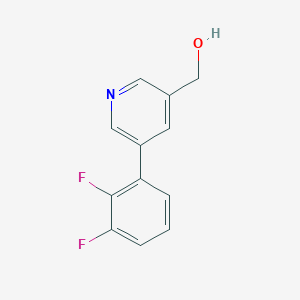

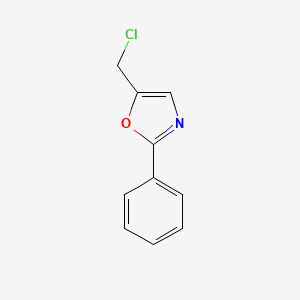

Oxazole, 5-(chloromethyl)-2-phenyl-

Vue d'ensemble

Description

“Oxazole, 5-(chloromethyl)-2-phenyl-” is a compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of oxazoles, including “Oxazole, 5-(chloromethyl)-2-phenyl-”, can be achieved through several methods. One of the most common methods is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Another method involves the direct arylation of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Molecular Structure Analysis

The molecular structure of “Oxazole, 5-(chloromethyl)-2-phenyl-” consists of a five-membered aromatic ring with one oxygen atom and one nitrogen atom . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Chemical Reactions Analysis

Oxazoles, including “Oxazole, 5-(chloromethyl)-2-phenyl-”, can undergo a variety of chemical reactions. For instance, they can be arylated and alkylated at both C-5 and C-2 positions . They can also undergo a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms to provide 2,5-disubstituted oxazoles .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Heterocyclic Scaffolds

Oxazoles, including 2-chloromethyl-4, 5-disubstituted oxazoles, are utilized in the synthesis of extended heterocyclic scaffolds. The substitution pattern is determined by the structure of the starting acyloins, and these oxazoles can be prepared by cyclizing chloroacetyl esters of acyloins using ammonium acetate/acetic acid (Patil, Luzzio, & Demuth, 2015).

Reaction Manifold for Synthetic Elaboration

2-(Halomethyl)-4,5-diphenyloxazoles serve as reactive scaffolds for synthetic elaboration, particularly at the 2-position. The chloromethyl analogue is used in various substitution reactions to prepare 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. This highlights the versatility of these compounds in organic synthesis (Patil & Luzzio, 2016).

Applications in Material Science

- π-Conjugated Polymers: Oxazole-containing π-conjugated polymers demonstrate notable optical and electrochemical properties. These polymers, such as those alternating with 9,9-dioctylfluorene-2,7-diyl and bis(phenylene)oxazole, are soluble in organic solvents and exhibit photoluminescence in both chloroform and solid states (Yamamoto, Namekawa, Yamaguchi, & Koizumi, 2007).

Biomedical Research

Kinase Inhibitors

Derivatives of 2-anilino-5-phenyloxazole have been identified as inhibitors of VEGFR2 kinase, a protein crucial in angiogenesis. These compounds exhibit potent inhibitory effects at both enzymatic and cellular levels, demonstrating their potential in cancer therapy (Harris et al., 2005).

5-Lipoxygenase Inhibitors

N-Aryl-5-aryloxazol-2-amine derivatives are synthesized to inhibit 5-lipoxygenase, a key enzyme in leukotriene synthesis, which is important in treating inflammation-related diseases like asthma and rheumatoid arthritis. Oxazole derivatives show promising results in inhibiting this enzyme, highlighting their therapeutic potential (Suh, Yum, & Cho, 2015).

Advanced Chemical Synthesis

- Methodology for Synthesis of Disubstituted Oxazoles: A general methodology for synthesizing 2,5-disubstituted-1,3-oxazoles involves deprotonation of 2-(phenylsulfonyl)-1,3-oxazole. This provides access to various electrophilic reactions, including cross-coupling, further expanding the chemical utility of these compounds (Williams & Fu, 2010).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other oxazole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Oxazole compounds are known to interfere with various biological processes, including protein synthesis and enzymatic activity

Pharmacokinetics

The compound’s small size and polar nature suggest that it may be well-absorbed and distributed throughout the body . Its metabolism and excretion would likely involve hepatic enzymes and renal clearance, respectively .

Result of Action

Similar oxazole compounds have been shown to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects

Action Environment

The action, efficacy, and stability of 5-(chloromethyl)-2-phenyloxazole can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues

Safety and Hazards

Orientations Futures

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are being investigated for the development of novel compounds which show favorable biological activities . The important information presented in the researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Propriétés

IUPAC Name |

5-(chloromethyl)-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMTXVZVZBKYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567160 | |

| Record name | 5-(Chloromethyl)-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-2-phenyl-1,3-oxazole | |

CAS RN |

89102-78-3 | |

| Record name | 5-(Chloromethyl)-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-2-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

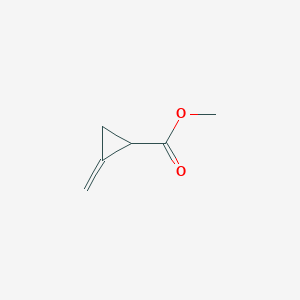

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-Difluorophenyl)methyl]hydrazine](/img/structure/B3058288.png)

![4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058296.png)